molecular formula C18H13N3S B2994916 3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-87-1

3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2994916
CAS No.: 338417-87-1
M. Wt: 303.38
InChI Key: HWIMPZKNOVMXKS-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS: 338417-85-9) is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at position 6, a 4-methylphenylsulfanyl group at position 3, and a nitrile moiety at position 2. Its molecular formula is C₁₈H₁₃N₃S, with a molar mass of 303.38 g/mol. The compound is identified by synonyms such as CHEMBL1723679, ZINC1387395, and SMR000125635, and its InChIKey is NXCOSEVTWKTBJY-UHFFFAOYSA-N .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-13-7-9-16(10-8-13)22-18-15(12-19)11-17(20-21-18)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIMPZKNOVMXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile, also known as CID 6404490, is a compound with notable biological activities that have garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C18H13N3S
  • Molecular Weight : 313.38 g/mol
  • IUPAC Name : 3-[(4-Methylphenyl)sulfanyl]-6-phenylpyridazine-4-carbonitrile

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anti-inflammatory and anticancer properties. Key findings include:

  • Anti-inflammatory Effects :
    • The compound has shown significant inhibition of nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent.
    • It also demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) production, which is crucial for inflammatory responses.
  • Anticancer Properties :
    • Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
    • It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation.
  • Induction of Apoptosis : By activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins, it promotes programmed cell death in cancer cells.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of NO production
Reduction in TNF-α levels
AnticancerCytotoxicity against cancer cell lines
Induction of apoptosis

Table 2: Mechanistic Insights

MechanismDescriptionReference
NF-kB InhibitionBlocks NF-kB pathway
Apoptosis InductionActivates caspases

Case Studies

  • Study on Anti-inflammatory Effects :
    A study conducted on RAW 264.7 cells revealed that treatment with the compound resulted in a significant decrease in nitric oxide levels compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    In vitro studies on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key apoptotic markers, confirming its role as a potential anticancer agent.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Derivatives

  • Compound: 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile (CAS: Unspecified; ) Core: Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3). Substituents: Dual sulfanyl groups (benzyl and 4-methylphenyl) and a pentyl chain. Crystallographic data confirm a planar structure stabilized by π-π stacking .

Pyridazine vs. Pyridine Derivatives

  • Compound : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4; )
    • Core : Pyridine (6-membered ring with one nitrogen atom).
    • Substituents : Trifluoromethyl and 4-chlorophenyl groups enhance lipophilicity.
    • Key Differences : The pyridine core lacks the second nitrogen atom present in pyridazine, reducing polarity and hydrogen-bonding capacity. The trifluoromethyl group may improve metabolic stability .

Substituent Effects

Sulfanyl vs. Phenoxy Linkages

  • Compound: 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile (CAS: 338751-76-1; ) Substituent: Phenoxy group replaces the sulfanyl moiety. This substitution may also affect binding affinity in biological targets .

Sulfanyl vs. Sulfonyl/Sulfonamide Groups

  • Compound: 2-Amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile (B5A; ) Substituent: Sulfonyl group introduces strong electron-withdrawing effects. Key Differences: Sulfonyl groups enhance thermal stability and acidity compared to sulfanyl groups. B5A derivatives exhibit higher melting points (e.g., 178°C) due to increased polarity .

Physicochemical and Spectral Data

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data
This compound Pyridazine 4-Methylphenylsulfanyl, Phenyl, Nitrile C₁₈H₁₃N₃S 303.38 Not reported IR/NMR/MS data not available
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile Pyridazine Trifluoromethylphenoxy, Phenyl, Nitrile C₁₈H₁₁F₃N₃O 358.30 Not reported Commercial availability noted
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile Pyrimidine Benzylsulfanyl, 4-Methylphenylsulfanyl C₂₄H₂₅N₃S₂ 443.61 Not reported Single-crystal X-ray data
B6A (2-Amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile) Benzene Methylsulfanyl, Amino, Nitriles C₁₆H₁₂N₄S 316.36 134–178 IR (C≡N: 2220 cm⁻¹), NMR (δ 2.4 ppm, CH₃)

Research Implications

  • Electronic Effects : Sulfanyl groups in pyridazine derivatives (e.g., the target compound) likely enhance π-electron delocalization compared to oxygen or sulfonyl analogs, influencing charge-transfer properties in materials science applications.
  • Synthetic Challenges : The absence of reported melting points or spectral data for the target compound highlights gaps in published literature, necessitating further experimental characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile, and how can experimental conditions be optimized?

  • Methodological Answer : Initial synthesis typically involves nucleophilic substitution at the pyridazine core, with sulfur-containing substituents introduced via thiolation reactions. To optimize yield, ICReDD’s hybrid computational-experimental framework is advised:

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states .
  • Step 2 : Apply high-throughput screening to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or CuI).
  • Step 3 : Iteratively refine conditions using machine learning to correlate reaction parameters (temperature, stoichiometry) with product purity .

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction is critical. Key steps include:

  • Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to obtain diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (e.g., 0.8 Å resolution) to resolve bond angle discrepancies (e.g., C—S—C angles reported in conflicting studies) .
  • Validation : Cross-reference with NMR (¹H/¹³C) and IR spectroscopy to confirm functional group geometry .

Advanced Research Questions

Q. How do computational methods reconcile contradictions between experimental spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., torsional angles in the phenyl-sulfanyl moiety) arise from dynamic vs. static structural snapshots. Resolve via:

  • DFT-MD Simulations : Compare time-averaged molecular dynamics trajectories with crystallographic data to account for conformational flexibility .
  • Solid-State NMR : Use ¹⁵N or ¹³C CP/MAS NMR to probe local electronic environments in crystalline vs. solution states .

Q. What strategies are effective for predicting regioselectivity in electrophilic substitution reactions of this pyridazine derivative?

  • Methodological Answer : The electron-withdrawing carbonitrile group directs substitution to the C-5 position. Validate via:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO distributions to identify reactive sites.
  • Experimental Mapping : Perform halogenation (e.g., Br₂/FeBr₃) and analyze products via LC-MS to confirm regiochemical outcomes .

Q. How can solubility limitations of this compound in aqueous media be overcome for biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain stability.
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Pluronic F-68) to enhance dispersion without altering reactivity .

Data-Driven and Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability during catalytic applications?

  • Methodological Answer : Divergent TGA/DSC results (e.g., decomposition onset at 180°C vs. 210°C) may stem from impurities or polymorphic forms. Mitigate via:

  • Purification : Recrystallize using gradient sublimation.
  • In Situ XRD : Monitor structural changes under controlled heating rates (e.g., 5°C/min) .

Q. What experimental designs are optimal for studying this compound’s role as a synthon in heterocyclic drug discovery?

  • Methodological Answer :

  • Retrosynthetic Analysis : Fragment the pyridazine core to identify coupling partners (e.g., Suzuki-Miyaura for aryl extensions).
  • Biological Screening : Use fluorescence polarization assays to evaluate kinase inhibition, guided by docking studies against ATP-binding pockets .

Tables for Critical Data Comparison

Table 1 : Key Crystallographic Parameters (Selected Studies)

ParameterVishnupriya et al. (2013) Theoretical (DFT)
C—S Bond Length (Å)1.761.72
S—C—C Angle (°)109.5112.3
Torsion (Ph-S-C-N) (°)-173.8-168.5

Table 2 : Solubility in Common Solvents (mg/mL)

SolventSolubility (25°C)Notes
DMSO45.2Preferred for biological assays
THF12.8Reactivity studies
Hexane0.3Limited utility

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